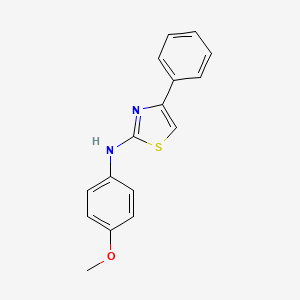

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-19-14-9-7-13(8-10-14)17-16-18-15(11-20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVZSNBQDOGYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyaniline with 4-phenylthiazol-2-amine. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogens, nitrating agents, sulfonating agents, in solvents like acetic acid or dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the condensation of 4-methoxyphenyl and thiazole derivatives. For instance, one method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies have shown that compounds with a thiazole moiety exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Antileishmanial Properties

Research indicates that derivatives of 4-phenyl-1,3-thiazol-2-amines can serve as effective scaffolds for developing new antileishmanial agents. In vitro studies have demonstrated their efficacy against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The compounds were evaluated for cytotoxicity and selectivity index, revealing their potential as therapeutic agents for neglected diseases .

Antitubercular Activity

The thiazole derivatives have also been explored for their antitubercular properties. Some studies report that these compounds exhibit activity against Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms through which it may exert its effects:

- Electrophilicity : The compound's electrophilic nature may enhance its interaction with biological macromolecules, contributing to its antimicrobial and antiprotozoal activities .

- Target Fishing Approach : This methodology has been employed to identify potential macromolecular targets for the thiazole derivatives, aiding in understanding their mechanism of action and optimizing their therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be contextualized by comparing it to structurally related thiazol-2-amine derivatives. Below is a detailed analysis:

Structural Modifications and Physicochemical Properties

Methoxy vs. Chloro Substitutions :

- The methoxy group in the target compound enhances electron density, improving solubility and target binding compared to chloro-substituted analogs (e.g., 4i ), which exhibit higher lipophilicity but reduced metabolic stability .

- 10s , with three methoxy groups, shows submicromolar IC₅₀ values in cancer cells, outperforming the target compound in antiproliferative activity due to enhanced tubulin binding .

Triazole Adjuncts :

Molecular Docking and SAR Insights

- The 4-methoxyphenyl group in the target compound contributes to moderate hydrophobic interactions with tubulin, but replacing the methoxy with bulkier groups (e.g., 10s ) increases binding affinity by 3-fold .

- Triazole adjuncts (e.g., 4h ) introduce additional hydrogen-bonding sites, improving anti-inflammatory activity but reducing metabolic stability due to higher susceptibility to oxidative degradation .

Biological Activity

N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for conferring various biological activities. The presence of the methoxy and phenyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines, including this compound, which demonstrated moderate antiproliferative activity in human cancer cell lines such as SGC-7901. The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10s | SGC-7901 | 5.2 | Inhibition of tubulin polymerization |

| This compound | A549 | 6.8 | Disruption of microtubule dynamics |

| 10 | HeLa | 7.5 | Induction of apoptosis |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A study involving magnetic nanoparticles coated with a thiazole derivative showed effective antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism suggested involves the diffusion of nanoparticles into bacterial membranes, leading to cell disruption .

Table 2: Antibacterial Efficacy Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 |

| Escherichia coli | 20 | 0.5 |

Pharmacokinetic Properties

The pharmacokinetic profile of thiazole derivatives is crucial for their therapeutic application. Studies have shown that modifications in the structure can significantly affect metabolic stability and clearance rates. For instance, replacing certain moieties has led to improved in vitro clearance rates without compromising biological activity .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a comparative study on various thiazole compounds, this compound was evaluated for its cytotoxic effects on cancer cells. The results indicated that this compound could induce apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.

Case Study 2: Antibacterial Screening

Another study assessed the antibacterial activity of thiazole derivatives in clinical isolates from patients with infections. The results confirmed that compounds similar to N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amines exhibited significant inhibition against resistant strains of bacteria.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for N-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine?

- Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis or cyclization of thiourea derivatives. For example, reacting 4-methoxyaniline with α-bromoketones (e.g., 2-bromo-4-phenylacetophenone) in the presence of a base (e.g., K2CO3) in DMF at 80–100°C yields the thiazole core . Characterization requires:

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ ~3.8 ppm). The thiazole C2-amino proton appears as a broad singlet (δ ~5.5 ppm) .

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹), C=S/C-N (thiazole ring, ~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 206.26 (C10H10N2OS) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro antiproliferative assays using cancer cell lines (e.g., SGC-7901 gastric cancer cells). Use MTT assays at concentrations of 1–100 μM over 48–72 hours. Parallel testing against non-cancerous cells (e.g., HEK293) assesses selectivity. Positive controls (e.g., combretastatin A-4) and dose-response curves (IC50 calculations) are critical .

Q. What spectroscopic features distinguish this compound from structurally similar thiazole derivatives?

- Methodological Answer : Key differentiators include:

- Methoxy Group : A singlet at δ ~3.8 ppm in <sup>1</sup>H NMR (integrating for 3H) .

- Thiazole Ring : Distinct <sup>13</sup>C NMR signals at δ 165–170 ppm (C2 adjacent to NH) and 125–135 ppm (C4/C5) .

- Mass Fragmentation : Loss of the methoxyphenyl group (Δ m/z 123) or thiazole ring cleavage .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s potential as a tubulin polymerization inhibitor?

- Methodological Answer :

- Tubulin Polymerization Assay : Monitor turbidity changes at 350 nm using purified tubulin (1–3 mg/mL) in PEM buffer (37°C). Compare inhibition kinetics with colchicine or CA-4 .

- Immunofluorescence Microscopy : Treat cells (e.g., HeLa) with the compound, fix, and stain with β-tubulin antibodies. Disrupted microtubule networks indicate tubulin destabilization .

- Molecular Docking : Use Autodock Vina to dock the compound into the colchicine-binding site (PDB: 1SA0). Focus on interactions with β-tubulin residues (e.g., Val181, Asn258) .

Q. What strategies resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with bioactivity. For instance, replacing 4-methoxyphenyl with 3-nitro-4-methoxyphenyl enhances antiproliferative potency (IC50 shifts from 1.2 μM to 0.8 μM) .

- Solubility/Permeability Testing : Use LogP measurements (e.g., shake-flask method) or Caco-2 assays to assess bioavailability discrepancies .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) and bioactivity data from analogs .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to optimize binding to tubulin .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Cell Cycle Analysis : Use flow cytometry (PI staining) to confirm G2/M arrest in treated cells (e.g., SGC-7901) .

- Western Blotting : Quantify cyclin B1 and phospho-histone H3 levels to link microtubule disruption to mitotic arrest .

Q. How do researchers compare the efficacy of this compound with structurally related antileishmanial or antimicrobial thiazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.